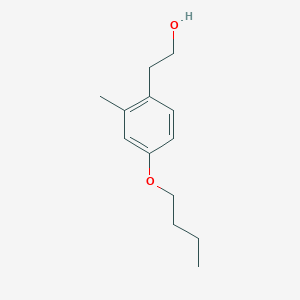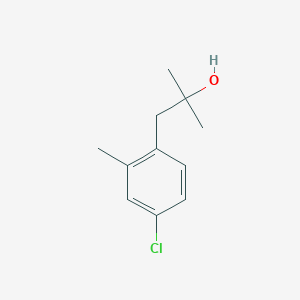
3-n-Butoxy-4-chlorobenzotrifluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-n-Butoxy-4-chlorobenzotrifluoride: is an organic compound with the molecular formula C11H12ClF3O. It is a derivative of benzotrifluoride, where the benzene ring is substituted with a butoxy group at the third position and a chlorine atom at the fourth position. This compound is known for its applications in various chemical industries due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-n-Butoxy-4-chlorobenzotrifluoride typically involves the following steps:
Starting Material: The synthesis begins with 4-chlorobenzotrifluoride.
Butoxylation Reaction: The 4-chlorobenzotrifluoride undergoes a nucleophilic substitution reaction with n-butyl alcohol in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically carried out under reflux conditions to facilitate the substitution of the chlorine atom with the butoxy group.
Industrial Production Methods:
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Efficient Mixing: Ensuring efficient mixing and heat transfer to maintain the desired reaction temperature.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions:
3-n-Butoxy-4-chlorobenzotrifluoride can undergo various chemical reactions, including:
Nucleophilic Substitution: The butoxy group can be replaced by other nucleophiles under suitable conditions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzotrifluorides can be formed.
Oxidation Products: Carboxylic acids or aldehydes.
Reduction Products: Compounds with reduced trifluoromethyl groups.
Scientific Research Applications
Chemistry:
3-n-Butoxy-4-chlorobenzotrifluoride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology and Medicine:
In biological research, this compound can be used to study the effects of trifluoromethylated aromatic compounds on biological systems. It may also be explored for its potential pharmacological properties.
Industry:
In the industrial sector, this compound is used in the manufacture of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it valuable in the development of new materials and products.
Mechanism of Action
The mechanism of action of 3-n-Butoxy-4-chlorobenzotrifluoride depends on its application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution and addition reactions. The molecular targets and pathways involved are specific to the type of reaction and the conditions under which it is carried out.
Comparison with Similar Compounds
4-Chlorobenzotrifluoride: Similar structure but lacks the butoxy group.
3-n-Butoxybenzotrifluoride: Similar structure but lacks the chlorine atom.
3-Chlorobenzotrifluoride: Similar structure but lacks the butoxy group.
Uniqueness:
3-n-Butoxy-4-chlorobenzotrifluoride is unique due to the presence of both the butoxy group and the chlorine atom on the benzene ring. This combination imparts distinct chemical properties, making it versatile for various applications in synthesis and industry.
Properties
IUPAC Name |
2-butoxy-1-chloro-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3O/c1-2-3-6-16-10-7-8(11(13,14)15)4-5-9(10)12/h4-5,7H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJBZOUVTMNWAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Oxo-[3-(1,1,2,2-tetrafluoro-ethoxy)-phenyl]-acetic acid](/img/structure/B8001412.png)










